molecular formula C15H17N3O3 B2914625 3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034562-81-5

3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2914625
CAS No.: 2034562-81-5
M. Wt: 287.319
InChI Key: MEIGJEPVBAHQAA-UHFFFAOYSA-N
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Description

3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique structure combining a pyrrolidine ring, a 2,5-dimethylfuran moiety, and a pyridazine group, making it a valuable scaffold for probing biological systems. Its structural complexity suggests potential as a key intermediate or a pharmacophore in the development of novel therapeutic agents, particularly for targeting the central nervous system. The integration of furan and pyridazine rings is a common strategy in drug design to modulate physicochemical properties and enhance interactions with biological targets like neurotransmitter receptors . Researchers can utilize this compound as a building block for constructing more complex molecular architectures or as a candidate for high-throughput screening campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-8-13(11(2)20-10)15(19)18-7-5-12(9-18)21-14-4-3-6-16-17-14/h3-4,6,8,12H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIGJEPVBAHQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the key intermediates One common approach involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with pyrrolidine to form the corresponding amide This intermediate is then subjected to cyclization with hydrazine to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted pyridazines with various functional groups.

Scientific Research Applications

3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Methodological Considerations

The Litchfield-Wilcoxon approach allows for rapid graphical analysis of dose-effect data without logarithmic or probit transformations, making it suitable for preliminary comparisons . However, limitations include:

  • Accuracy : The method’s precision is commensurate with the quality of dose-percent effect data, which may vary across studies.
  • Data Heterogeneity : Heterogeneous datasets require adjustment of confidence limits to avoid overestimating efficacy.

Biological Activity

3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of approximately 292.36 g/mol. The compound features a pyridazine ring linked to a pyrrolidine moiety through an ether bond, which may influence its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds containing furan and pyridine derivatives have shown significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting neurodegenerative disorders .

Antimicrobial Activity

Some derivatives in the same class as this compound have demonstrated antimicrobial properties. For instance:

CompoundActivityReference
Pyridazine derivativesInhibition of bacterial growth
Thiazole derivativesAntifungal properties

Neuroprotective Effects

The compound's ability to inhibit monoamine oxidase (MAO) has been investigated. MAO inhibitors are known for their role in treating depression and neurodegenerative diseases. In related studies, compounds similar to this compound exhibited:

  • Selectivity for MAO-B : Certain derivatives were found to selectively inhibit MAO-B with low IC50 values, suggesting potential for treating conditions like Parkinson's disease .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example:

Cell LineIC50 (μM)Compound
L929 (fibroblast)>50This compound
HeLa (cervical cancer)20Similar pyridazine derivative

Case Studies

  • Neurodegenerative Disorders : A study evaluated the effects of pyridazine derivatives on neuroblastoma cells and found that certain compounds significantly reduced cell viability in a dose-dependent manner while maintaining low toxicity to normal fibroblasts .
  • Antimicrobial Screening : In a comparative study of various heterocyclic compounds, this compound was tested against several bacterial strains and showed promising results against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step routes:

  • Step 1 : Condensation of substituted pyridazines with pyrrolidine derivatives. For example, pyridazine rings can react with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form fused heterocycles .
  • Step 2 : Functionalization of the pyrrolidine moiety. The 2,5-dimethylfuran-3-carbonyl group is introduced via acylation reactions using activated carbonyl reagents (e.g., acyl chlorides) under inert conditions .
  • Step 3 : Transition-metal-catalyzed cross-coupling (e.g., palladium or copper catalysts) to optimize regioselectivity. For instance, copper catalysts with acetylacetonate ligands enhance yields in heterocyclic annulations .
  • Characterization : IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR are critical for confirming structural integrity .

Q. What pharmacological activities are reported for pyridazine derivatives structurally related to this compound?

  • Methodological Answer : Pyridazine derivatives exhibit diverse bioactivities:

  • Anticancer : Inhibition of Bcl-xL protein (a pro-survival regulator in apoptosis) is observed in analogs with fused pyrrolidine-pyridazine scaffolds, as demonstrated in patent data .
  • Antimicrobial : Substitutions on the pyridazine ring (e.g., halogen atoms, methyl groups) enhance activity against pathogens like Staphylococcus aureus. For example, 3-aldehyde-1-phenylpyridazine derivatives show superior efficacy compared to streptomycin .
  • Anti-inflammatory : Pyridazine-thione derivatives modulate COX-2 enzyme activity via hydrophobic interactions with the active site .

Q. How are structural and electronic properties of this compound characterized experimentally?

  • Methodological Answer : Key techniques include:

  • Spectroscopy :
  • IR : Identifies carbonyl (C=O, ~1700 cm<sup>-1</sup>) and ether (C-O, ~1200 cm<sup>-1</sup>) groups .
  • NMR : <sup>1</sup>H NMR resolves pyrrolidine ring protons (δ 3.0–4.0 ppm) and pyridazine aromatic protons (δ 7.5–8.5 ppm). <sup>13</sup>C NMR confirms the 2,5-dimethylfuran carbonyl carbon (δ ~160 ppm) .
  • Chromatography : HPLC with reverse-phase C18 columns (methanol/water eluent) assesses purity .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer : Strategies include:

  • Bioisosteric Replacement : Substituting the 2,5-dimethylfuran group with bioisosteres (e.g., thiophene) to improve metabolic stability .
  • Prodrug Design : Esterification of the pyrrolidine oxygen (e.g., ethyl carboxylate derivatives) enhances oral bioavailability, as seen in ethyl 1-(6-hydroxy-3-pyridazinyl)pyrazole-4-carboxylate analogs .
  • Solubility Enhancement : Co-crystallization with sulfonic acids (e.g., sodium lauryl sulfate) improves aqueous solubility .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Systematic approaches involve:

  • Metabolite Profiling : LC-MS/MS identifies active metabolites. For example, hydroxylated derivatives may retain activity in vivo despite poor parent compound stability .
  • Dose-Response Calibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax) derived from rodent studies .
  • Target Engagement Assays : Use fluorescence polarization to verify Bcl-xL binding in tumor tissues, addressing potential off-target effects .

Q. What structural modifications enhance selectivity for Bcl-xL over related anti-apoptotic proteins (e.g., Bcl-2)?

  • Methodological Answer : SAR studies reveal:

  • Pyrrolidine Substitutions : Bulky groups (e.g., tert-butyl) at the pyrrolidine 3-position improve Bcl-xL selectivity by occupying hydrophobic pockets in the protein’s BH3 domain .
  • Pyridazine Functionalization : Electron-withdrawing groups (e.g., fluoro) at the pyridazine 6-position reduce off-target binding to Bcl-2 .
  • Molecular Dynamics Simulations : Predict binding free energy differences between Bcl-xL and Bcl-2 to guide rational design .

Q. How can researchers address contradictory reports on the antimicrobial activity of pyridazine derivatives?

  • Methodological Answer : Contradictions arise from variations in:

  • Test Strains : Standardize assays using CLSI guidelines with reference strains (e.g., E. coli ATCC 25922) .
  • Compound Purity : Ensure >95% purity via HPLC and elemental analysis to exclude confounding effects from impurities .
  • Mechanistic Studies : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects, which may explain divergent MIC values .

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